molecular formula C9H15N B6345533 cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole CAS No. 1212269-83-4

cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole

Cat. No. B6345533
CAS RN: 1212269-83-4
M. Wt: 137.22 g/mol
InChI Key: OVBKKDSRBCCWSP-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole” is a chemical compound with the molecular formula C9H15N . It has a molecular weight of 137.22 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole” is 1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3/t8-,9+/m1/s1 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“Cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole” is a liquid at room temperature . It has a molecular weight of 137.22 .

Scientific Research Applications

Synthesis and Derivatives

A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, leveraging 3-sulfolene to produce a range of amino and triazole derivatives through epoxide opening reactions with sodium azide and cis-hydroxylation techniques. These processes yield diverse hexahydro-1H-isoindole derivatives with potential applications in medicinal chemistry and material science (Tan, Koc, Kishali, Şahin, & Kara, 2016).

The reaction of t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid with various nucleophiles demonstrates the formation of saturated cis-isoindolo[2,1-a][3,1]benzoxazine derivatives. This highlights the compound's utility in generating complex heterocyclic structures, which could be pivotal for pharmaceutical development (Stájer, Szabó, Csende, Argay, & Sohár, 2002).

Structural Characterization

Stereochemistry and the mass spectra analysis of 1,3- and 3,1-perhydrobenzoxazines, closely related to cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole, provide insights into their configuration and potential reactivity. This fundamental understanding is crucial for designing drugs with specific orientations and properties (Pihlaja, Vainiotalo, Fülöp, & Bernáth, 1988).

Potential Applications

The exploration of NMR studies on imidines, which shares structural similarities with cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole, underlines the significance of detailed structural analysis for understanding the tautomerism and chemical behavior of complex organic molecules. This research could aid in the development of novel compounds with specific biological activities (Spiessens & Anteunis, 2010).

properties

IUPAC Name

(3aR,7aS)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBKKDSRBCCWSP-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CNCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2CNC[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.